1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
Overview
Description
1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide, also known as BCFP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCFP belongs to the class of piperidinecarboxamide compounds and is known to exhibit potent analgesic and anti-inflammatory properties. In
Mechanism of Action
The exact mechanism of action of 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In animal models, 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has been shown to reduce pain and inflammation, and it has also been shown to have anxiolytic effects. Additionally, 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has been shown to have a low potential for abuse and dependence, making it a potentially safer alternative to other pain medications.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide for lab experiments is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new pain and anti-inflammatory medications. Additionally, 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has a relatively low potential for abuse and dependence, making it a safer alternative to other pain medications. However, one of the limitations of 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several potential future directions for research on 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide. One area of research is the development of new pain and anti-inflammatory medications based on 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide and its potential therapeutic applications. Finally, research is needed to explore the potential side effects of 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide and to determine its safety profile in humans.
Scientific Research Applications
1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the major areas of research is its analgesic and anti-inflammatory properties. 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has been shown to exhibit potent analgesic effects in animal models of pain, and it has been suggested that it may be a promising candidate for the development of new pain medications. Additionally, 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
1-benzyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c20-17-12-16(6-7-18(17)21)22-19(24)15-8-10-23(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIXREYOPSXAOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.